Beta-Hydroxy-3,5-diiodo-tyrosine
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Overview
Description
Beta-Hydroxy-3,5-diiodo-tyrosine: is a compound that belongs to the class of iodothyronines, which are derivatives of the amino acid tyrosine. This compound is structurally characterized by the presence of two iodine atoms at positions 3 and 5 on the benzene ring, along with a hydroxyl group at the beta position. It is an intermediate in the biosynthesis of thyroid hormones and plays a crucial role in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Hydroxy-3,5-diiodo-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by the selective iodination at the 3 and 5 positions of the benzene ring. The hydroxyl group is then introduced at the beta position through a series of chemical reactions, including oxidation and reduction steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxy-3,5-diiodo-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxidized and reduced forms of the compound .
Scientific Research Applications
Beta-Hydroxy-3,5-diiodo-tyrosine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex iodothyronines and other biologically active compounds.
Biology: The compound is studied for its role in thyroid hormone biosynthesis and metabolism.
Medicine: Research focuses on its potential therapeutic applications in treating thyroid-related disorders and metabolic diseases.
Industry: It is used in the production of diagnostic agents and pharmaceuticals
Mechanism of Action
The mechanism of action of Beta-Hydroxy-3,5-diiodo-tyrosine involves its interaction with thyroid hormone receptors and other cellular targets. The compound is incorporated into the thyroid hormone synthesis pathway, where it undergoes further iodination and coupling reactions to form active thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). These hormones regulate various metabolic processes by binding to nuclear receptors and modulating gene expression .
Comparison with Similar Compounds
3,5-Diiodothyronine (T2): Similar in structure but lacks the beta-hydroxyl group.
3,3’,5-Triiodo-L-thyronine (T3): Contains an additional iodine atom and is a more active thyroid hormone.
Thyroxine (T4): Contains four iodine atoms and is the primary hormone produced by the thyroid gland
Uniqueness: Beta-Hydroxy-3,5-diiodo-tyrosine is unique due to the presence of the beta-hydroxyl group, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C9H9I2NO4 |
---|---|
Molecular Weight |
448.98 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9I2NO4/c10-4-1-3(2-5(11)8(4)14)7(13)6(12)9(15)16/h1-2,6-7,13-14H,12H2,(H,15,16) |
InChI Key |
RHXLUDQHVPKDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(C(C(=O)O)N)O |
Origin of Product |
United States |
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